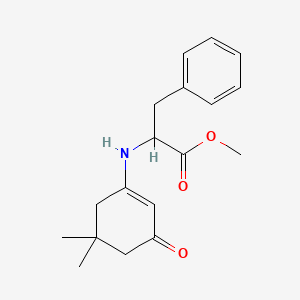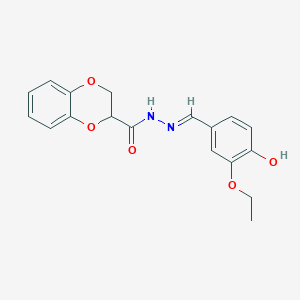
N-1-naphthyl-5-(3-nitrophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-naphthyl-5-(3-nitrophenyl)-2-furamide, also known as NFN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of furan, which is a heterocyclic organic compound that contains a ring of four carbon atoms and one oxygen atom. NFN has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mécanisme D'action
The mechanism of action of N-1-naphthyl-5-(3-nitrophenyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. It has been shown to selectively inhibit the activity of protein kinase C, which plays a role in cell growth and differentiation. N-1-naphthyl-5-(3-nitrophenyl)-2-furamide has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-1-naphthyl-5-(3-nitrophenyl)-2-furamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of certain signaling pathways in cells. It has also been shown to have antioxidant properties and to be capable of scavenging free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-1-naphthyl-5-(3-nitrophenyl)-2-furamide in laboratory experiments is its selectivity and specificity for certain enzymes and signaling pathways. This makes it a useful tool for studying the function of these molecules in cells. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several potential future directions for research on N-1-naphthyl-5-(3-nitrophenyl)-2-furamide. One area of interest is the development of new synthetic methods for producing N-1-naphthyl-5-(3-nitrophenyl)-2-furamide and related compounds. Another area of interest is the further elucidation of the mechanism of action of N-1-naphthyl-5-(3-nitrophenyl)-2-furamide and its potential therapeutic applications. Additionally, there is potential for the use of N-1-naphthyl-5-(3-nitrophenyl)-2-furamide in the development of new materials and technologies, such as organic semiconductors and optoelectronic devices.
Méthodes De Synthèse
The synthesis of N-1-naphthyl-5-(3-nitrophenyl)-2-furamide involves the reaction of 1-naphthylamine and 3-nitrobenzaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with furfural to yield N-1-naphthyl-5-(3-nitrophenyl)-2-furamide. This synthesis method has been optimized and modified over time to improve the yield and purity of the final product.
Applications De Recherche Scientifique
N-1-naphthyl-5-(3-nitrophenyl)-2-furamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a selective inhibitor of protein kinase C, and as a potential therapeutic agent for the treatment of certain types of cancer. It has also been studied for its potential use in the development of new materials, such as organic semiconductors and optoelectronic devices.
Propriétés
IUPAC Name |
N-naphthalen-1-yl-5-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4/c24-21(22-18-10-4-6-14-5-1-2-9-17(14)18)20-12-11-19(27-20)15-7-3-8-16(13-15)23(25)26/h1-13H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJQKZFHDFVVSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-naphthalen-1-yl-5-(3-nitrophenyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethyl-1-piperazinyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6088127.png)
![3-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]propanoic acid](/img/structure/B6088131.png)
![2-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6088133.png)
![tert-butyl [1-(cyclopropylcarbonyl)-3-piperidinyl]carbamate](/img/structure/B6088144.png)
![N-({1-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6088152.png)
![N-(4-fluorobenzyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6088154.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxybenzyl)-3-piperidinamine](/img/structure/B6088162.png)
![N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6088164.png)
![N-methyl-1-(2-phenylethyl)-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6088169.png)
![N-methyl-1-(3-methyl-2-pyridinyl)-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6088176.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B6088178.png)

![2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B6088198.png)
